N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a variety of functional groups, including benzodioxole, piperazine, pyridine, and trifluoromethyl benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Piperazine Derivative: The benzo[d][1,3]dioxole is then reacted with piperazine to form the piperazine derivative.
Attachment of the Pyridine Ring: The piperazine derivative is then coupled with a pyridine derivative under appropriate conditions.
Formation of the Trifluoromethyl Benzamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s complex structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biology: It can be used in studies to understand its interaction with biological molecules and pathways.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide:
Other Piperazine Derivatives: Compounds with similar piperazine structures may have comparable biological activities but differ in their specific targets and effects.
Other Benzodioxole Compounds: These compounds may share some chemical properties but differ in their overall structure and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C35H34F3N5O5 |
---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
N-[6-[4-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-methylamino]-2-methylphenoxy]pyridin-3-yl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C35H34F3N5O5/c1-23-17-28(41(2)21-33(44)43-15-13-42(14-16-43)20-24-3-10-30-31(18-24)47-22-46-30)9-11-29(23)48-32-12-8-27(19-39-32)40-34(45)25-4-6-26(7-5-25)35(36,37)38/h3-12,17-19H,13-16,20-22H2,1-2H3,(H,40,45) |
InChI Key |
AKBBIACRZIXUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC5=NC=C(C=C5)NC(=O)C6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
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